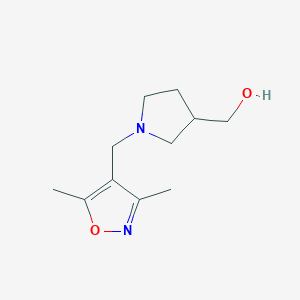

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol

CAS No.: 1248983-53-0

Cat. No.: VC3203372

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248983-53-0 |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | [1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]methanol |

| Standard InChI | InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)6-13-4-3-10(5-13)7-14/h10,14H,3-7H2,1-2H3 |

| Standard InChI Key | BWNYYBHGYRVCOD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CN2CCC(C2)CO |

| Canonical SMILES | CC1=C(C(=NO1)C)CN2CCC(C2)CO |

Introduction

Structural Characteristics and Properties

Molecular Structure and Classification

(1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring two distinct ring systems connected by a methylene bridge. The structure contains an isoxazole ring with methyl substituents at positions 3 and 5, connected via a methylene linker to a pyrrolidine ring that bears a hydroxymethyl group at position 3. This arrangement creates a molecule with multiple functional groups that could participate in various chemical interactions.

The compound belongs to the broader class of isoxazole derivatives, which are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. Isoxazoles are known for their diverse biological activities and applications in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, contributes additional functionality to the molecule, while the hydroxymethyl group provides a potential site for hydrogen bonding and further derivatization.

Key Functional Groups and Their Significance

The molecule contains several key functional groups that contribute to its chemical behavior:

-

3,5-Dimethylisoxazole: This aromatic heterocycle often confers specific biological properties in pharmaceutical compounds.

-

Pyrrolidine ring: A common structural motif in many natural products and pharmaceuticals, providing a basic nitrogen center.

-

Hydroxymethyl group: Offers a handle for hydrogen bonding and potential derivatization through esterification or oxidation.

-

Methylene bridge: Provides conformational flexibility between the two ring systems.

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties can be predicted:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ | Derived from structure |

| Molecular Weight | Approximately 210-215 g/mol | Calculated from molecular formula |

| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on functional groups present |

| LogP | Estimated 1.5-2.5 | Due to balance of lipophilic and hydrophilic groups |

| Hydrogen Bond Donors | 1 (hydroxyl group) | From structural analysis |

| Hydrogen Bond Acceptors | 3 (N atoms in isoxazole and pyrrolidine, OH group) | From structural analysis |

Synthetic Approaches

Nucleophilic Substitution Approach

A viable synthetic route might involve a nucleophilic substitution reaction between a 4-(chloromethyl)-3,5-dimethylisoxazole and a 3-(hydroxymethyl)pyrrolidine. Similar synthetic procedures have been used for related compounds containing the 3,5-dimethylisoxazole moiety, as evidenced in the synthesis of compound 4d (3-((3,5-dimethylisoxazol-4-yl)methyl)-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione) .

Reductive Amination Approach

An alternative approach might involve reductive amination between 3,5-dimethylisoxazole-4-carbaldehyde and 3-(hydroxymethyl)pyrrolidine, followed by reduction of the resulting imine to form the desired product.

Key Reagents and Reaction Conditions

For the nucleophilic substitution approach, the following conditions might be suitable:

The synthetic procedure might involve degassing via freeze-pump-thaw cycles and maintaining controlled temperature conditions, similar to protocols used for related compounds .

Comparative Analysis with Related Compounds

Structural Similarities with Known Compounds

Compound 4d was synthesized through a visible-light mediated three-component radical process using 4-(chloromethyl)-3,5-dimethylisoxazole, N-methylmaleimide, and N-methylpyrrole, yielding a pale yellow solid with 64% yield . The synthetic methodology for this related compound could provide insights into potential approaches for the target molecule.

Spectroscopic Characteristics of Related Compounds

Related compounds containing the 3,5-dimethylisoxazol-4-yl group demonstrate characteristic spectroscopic features. For instance, compound 4d shows specific ¹H NMR signals for the isoxazole methyl groups and the methylene linker . These spectroscopic patterns could serve as reference points for characterizing the target compound:

| Spectroscopic Method | Expected Characteristic Features |

|---|---|

| ¹H NMR | Signals for isoxazole methyl groups (δ ~2.0-2.5 ppm), methylene linker (δ ~3.0-4.0 ppm) |

| ¹³C NMR | Characteristic carbon shifts for the isoxazole ring (δ ~160-170 ppm for C-3, δ ~150-160 ppm for C-5) |

| IR | Bands for C=N (~1600-1650 cm⁻¹), C-O (~1200-1250 cm⁻¹), OH stretching (~3300-3400 cm⁻¹) |

Research Challenges and Future Directions

Synthetic Optimization

Development of efficient synthetic routes represents a significant research challenge. Future studies might focus on:

-

Evaluating various coupling methods between the isoxazole and pyrrolidine components.

-

Optimizing reaction conditions to improve yield and stereoselectivity.

-

Developing one-pot synthetic approaches to streamline the preparation process.

Comprehensive Characterization

Complete characterization of the compound would be essential, including:

-

Detailed NMR studies (¹H, ¹³C, 2D techniques) to fully assign all signals.

-

Single crystal X-ray diffraction to confirm three-dimensional structure.

-

Thermal analysis to determine melting point, stability, and phase transitions.

Biological Evaluation

Investigation of biological activities would be valuable, potentially exploring:

-

Antimicrobial activity against various bacterial and fungal strains.

-

Anti-inflammatory and antioxidant properties.

-

Cytotoxicity against cancer cell lines.

-

Interactions with specific biological targets or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume